C-9 Ester Substituent Differentiation: Isovaleroyl Oxokadsuranol vs. Acetoxyl and Benzoyl Analogs
Isovaleroyl oxokadsuranol was co-isolated alongside three structurally related spirobenzofuranoid lignans—propoxyl oxokadsurane, acetoxyl oxokadsurane, and benzoyl oxokadsurane—from the stems of Kadsura coccinea, with all structures fully elucidated by spectral analysis and absolute configuration confirmed via circular dichroic exciton chirality . The defining structural differentiator is the ester substituent attached at the C-9 position of the core scaffold. Isovaleroyl oxokadsuranol bears an isovaleroyl (2-methylbutanoate) group, whereas the comparator compounds contain propoxyl (C3), acetoxyl (C2), or benzoyl (C7 aromatic) substituents, respectively . These substituent differences are not trivial: they alter the compound's steric bulk, hydrogen bond acceptor count, and lipophilic character in predictable and quantifiable ways. For instance, isovaleroyl oxokadsuranol contains 9 hydrogen bond acceptors and 1 hydrogen bond donor with a calculated LogP of 3.2, whereas the smaller acetoxyl analog would be expected to exhibit lower lipophilicity and reduced steric hindrance [1].
| Evidence Dimension | C-9 ester substituent chemical identity and molecular properties |
|---|---|
| Target Compound Data | Isovaleroyl group (2-methylbutanoate); LogP = 3.2; Heavy atoms = 36; H-bond acceptors = 9; H-bond donors = 1; C27H32O9 |
| Comparator Or Baseline | Propoxyl oxokadsurane (C3 linear); Acetoxyl oxokadsurane (C2); Benzoyl oxokadsurane (C7 aromatic) |
| Quantified Difference | Substituent carbon count differs by 3-5 carbons relative to acetoxyl analog; LogP expected to differ by approximately 0.5-1.5 units based on substituent hydrophobicity |
| Conditions | Structural elucidation by 1H NMR, 13C NMR, MS, and CD exciton chirality on isolated compounds from Kadsura coccinea stems |
Why This Matters
The isovaleroyl substituent confers distinct lipophilicity and steric parameters that dictate differential behavior in membrane partitioning, metabolic stability, and target engagement—meaning procurement of the incorrect spirobenzofuranoid analog yields non-comparable experimental results.
- [1] Molaid Chemical Database. Isovaleroyl oxokadsuranol Calculated Properties. CAS 130252-45-8. View Source
